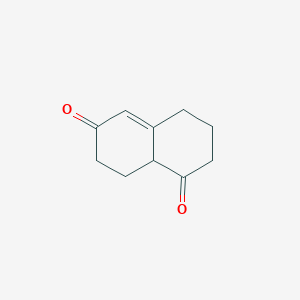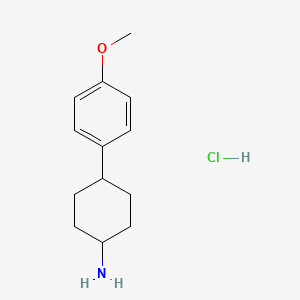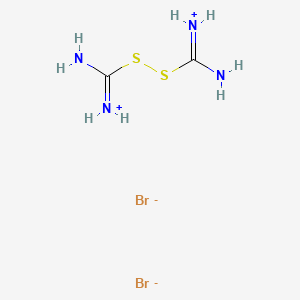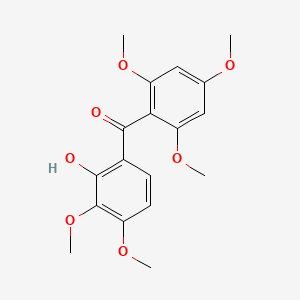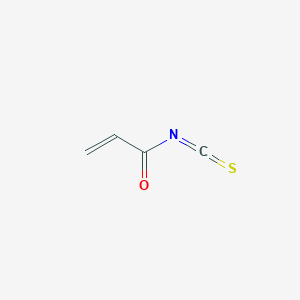
Acryloyl isothiocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acryloyl isothiocyanate is an organic compound with the molecular formula CH₂=CHC(O)NCS It is a derivative of isothiocyanate and is characterized by the presence of both an acryloyl group and an isothiocyanate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Acryloyl isothiocyanate can be synthesized through several methods. One common approach involves the reaction of acryloyl chloride with potassium thiocyanate in the presence of a base. The reaction typically proceeds under mild conditions, yielding this compound as the primary product .
Industrial Production Methods: Industrial production of this compound often involves the use of trichloroisocyanuric acid and triphenylphosphine as reagents. This method is efficient and practical, allowing for the large-scale synthesis of the compound at room temperature .
Analyse Des Réactions Chimiques
Types of Reactions: Acryloyl isothiocyanate undergoes various chemical reactions, including:
Addition Reactions: The compound can participate in nucleophilic addition reactions due to the electrophilic nature of the carbonyl and isothiocyanate groups.
Substitution Reactions: It can undergo substitution reactions where the isothiocyanate group is replaced by other nucleophiles.
Polymerization: The acryloyl group allows for polymerization reactions, forming polymers with unique properties.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles such as amines and alcohols can react with this compound under mild conditions.
Catalysts: Catalysts like triethylamine are often used to facilitate these reactions.
Major Products:
Thiourea Derivatives: Reaction with amines can yield thiourea derivatives.
Applications De Recherche Scientifique
Acryloyl isothiocyanate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including heterocycles and thioureas.
Biology: The compound is used in the modification of biom
Propriétés
Numéro CAS |
41606-99-9 |
|---|---|
Formule moléculaire |
C4H3NOS |
Poids moléculaire |
113.14 g/mol |
Nom IUPAC |
prop-2-enoyl isothiocyanate |
InChI |
InChI=1S/C4H3NOS/c1-2-4(6)5-3-7/h2H,1H2 |
Clé InChI |
WCEMVDXZPVFHAD-UHFFFAOYSA-N |
SMILES canonique |
C=CC(=O)N=C=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(2-Cyanoethyl)(ethyl)phosphoryl]-2-methylpropanenitrile](/img/structure/B14651993.png)
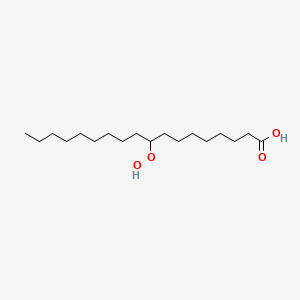
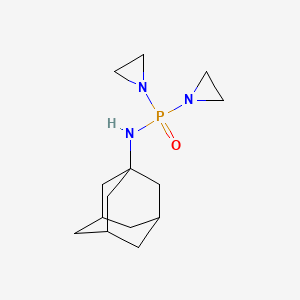
![(Chlorosulfanyl)(difluoro)[(trifluoromethyl)sulfanyl]methane](/img/structure/B14652008.png)
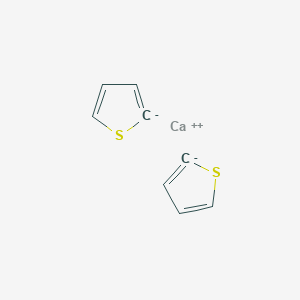
![2,2'-(Naphthalene-1,4-diyl)bis[5-(methanesulfonyl)-1,3-benzoxazole]](/img/structure/B14652033.png)
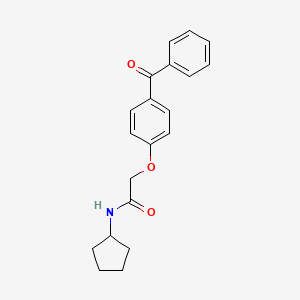
![4-Butoxy-6-[(E)-phenyldiazenyl]benzene-1,3-diamine](/img/structure/B14652048.png)
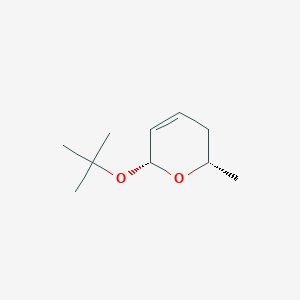
![(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-(3-ethylbenzo[g][1,3]benzoxazol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3-ethylbenzo[g][1,3]benzoxazole;iodide](/img/structure/B14652058.png)
